molecular formula C10H13NO2S B011742 N-(3,4-dimethoxyphenyl)ethanethioamide CAS No. 107963-01-9

N-(3,4-dimethoxyphenyl)ethanethioamide

Cat. No.: B011742
CAS No.: 107963-01-9
M. Wt: 211.28 g/mol
InChI Key: JSJSVAPQEXRAPS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)ethanethioamide is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a thioamide group attached to an ethanethioamide backbone, with two methoxy groups on the phenyl ring. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)ethanethioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the thioamide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,4-dimethoxyphenyl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-dimethoxyphenyl)propionamide
  • N-(3,4-dimethoxyphenyl)butanamide

Comparison: N-(3,4-dimethoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. Compared to its analogs with acetamide, propionamide, or butanamide groups, the thioamide group enhances its reactivity and potential biological activities .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-7(14)11-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJSVAPQEXRAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354269
Record name N-(3,4-dimethoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107963-01-9
Record name N-(3,4-dimethoxyphenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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